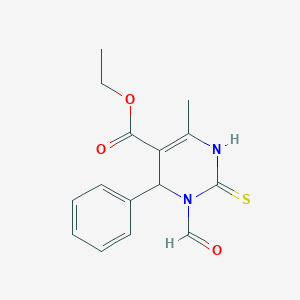

Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123044-10-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.364 g/mol

- Structure : The compound features a tetrahydropyrimidine ring with a thioxo group and an ethyl carboxylate moiety, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptosis was characterized by morphological changes typical of programmed cell death, including chromatin condensation and membrane blebbing.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 10.0 | Inhibition of cell proliferation |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated significant free radical scavenging activity in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating its potential to mitigate oxidative stress in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction between ethyl acetoacetate and thiourea in the presence of an aldehyde. This method allows for the formation of the thioxo group while maintaining the integrity of the tetrahydropyrimidine structure.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives, including Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo. The results showed a significant reduction in bacterial growth at concentrations as low as 5 µg/mL against E. coli and S. aureus .

Study 2: Apoptotic Mechanisms in Cancer Cells

In another investigation focusing on cancer therapeutics, the compound was tested on various cancer cell lines. The findings indicated that treatment with Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .

Análisis De Reacciones Químicas

Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Catalyst | Cobalt(II) nitrate hexahydrate (15 mol%) or ionic liquids (e.g., [Dsbim]Cl) |

| Temperature | 80°C (solvent-free conditions) |

| Reaction Time | 1.5–3 hours (monitored by TLC) |

| Yield | 85–90% (optimized) |

Key Steps :

-

Condensation : Aldehyde and ethyl acetoacetate form a Knoevenagel adduct.

-

Nucleophilic Attack : Thiourea reacts with the adduct to form the tetrahydropyrimidine core.

-

Cyclization : Intramolecular cyclization under acidic or catalytic conditions forms the dihydropyrimidine scaffold .

Functional Group Reactivity

The compound’s reactivity is driven by three key functional groups:

Thioxo (C=S) Group

-

Nucleophilic Substitution : Reacts with alkyl halides to form S-alkyl derivatives.

-

Oxidation : Converts to a sulfonyl group (C=SO₂) under strong oxidizing agents (e.g., H₂O₂/AcOH).

Formyl (CHO) Group

-

Condensation : Participates in Schiff base formation with amines (e.g., arylhydrazines).

-

Reduction : Reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.

Ethoxycarbonyl (COOEt) Group

-

Hydrolysis : Converted to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

Derivatization Pathways

The compound serves as a precursor for synthesizing bioactive molecules:

Anticancer Analogues

-

Reaction : Substituent modification at the 4-phenyl group (e.g., halogenation, nitration).

-

Example : Chlorination at the phenyl ring enhances cytotoxic activity against cancer cell lines .

Antimicrobial Agents

-

Reaction : Introduction of sulfonamide groups at the formyl position.

-

Data : Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus .

Comparative Catalytic Efficiency

A study comparing catalysts for the Biginelli reaction revealed:

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| Co(NO₃)₂·6H₂O | 90 | 1.5 |

| [Dsbim]Cl (ionic liquid) | 88 | 2.0 |

| HCl/EtOH (traditional) | 65 | 6.0 |

Mechanistic Insights

The reaction mechanism proceeds via:

-

Lewis Acid Activation : Co²⁺ polarizes the aldehyde carbonyl, accelerating Knoevenagel condensation.

-

Intermediate Stabilization : The ureido-crotonate intermediate is stabilized by coordination with Co²⁺.

-

Cyclodehydration : Final ring closure forms the tetrahydropyrimidine structure .

Stability and Handling

Propiedades

IUPAC Name |

ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-3-20-14(19)12-10(2)16-15(21)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXOSLFEAXZVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379565 |

Source

|

| Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123044-10-0 |

Source

|

| Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.